molecular formula C14H24BF3KNO4 B13476064 Potassium (1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl)trifluoroborate

Katalognummer: B13476064
Molekulargewicht: 377.25 g/mol
InChI-Schlüssel: HZCKHSQFOZCOIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide is a complex organic compound that features a piperidine ring substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. This intermediate is then reacted with potassium trifluoroborate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide has several applications in scientific research:

Wirkmechanismus

The mechanism of action for potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide involves its interaction with specific molecular targets. The piperidine ring and its substituents can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Potassium {1-[(tert-butoxy)carbonyl]-4-(2-ethoxy-2-oxoethyl)piperidin-4-yl}trifluoroboranuide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C14H24BF3KNO4

Molekulargewicht

377.25 g/mol

IUPAC-Name

potassium;[4-(2-ethoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-trifluoroboranuide

InChI

InChI=1S/C14H24BF3NO4.K/c1-5-22-11(20)10-14(15(16,17)18)6-8-19(9-7-14)12(21)23-13(2,3)4;/h5-10H2,1-4H3;/q-1;+1

InChI-Schlüssel

HZCKHSQFOZCOIK-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1(CCN(CC1)C(=O)OC(C)(C)C)CC(=O)OCC)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.